molecular formula C11H21O4S- B1265300 (3S,4E)-3-methyldec-4-en-1-yl sulfate

(3S,4E)-3-methyldec-4-en-1-yl sulfate

Cat. No. B1265300
M. Wt: 249.35 g/mol
InChI Key: QNUMXENJPAUAPZ-WSKFYRRCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4E)-3-methyldec-4-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been found to induce morphological changes in the phytoplankton, Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate.

Scientific Research Applications

Sulfation in Chemical Synthesis

(3S,4E)-3-Methyldec-4-en-1-yl sulfate is likely to be involved in the synthesis and structural characterization of complex molecules. One study discusses nondegradative sulfation of polysaccharides, where sulfur trioxide and other sulfation agents are used for synthesizing biologically active sulfated polysaccharides (Papy-Garcia et al., 2005). This process is crucial for creating molecules with diverse biological properties, potentially relevant to (3S,4E)-3-Methyldec-4-en-1-yl sulfate.

Catalysis and Organic Synthesis

In organic chemistry, catalysts similar to (3S,4E)-3-Methyldec-4-en-1-yl sulfate are used for synthesizing complex organic compounds. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate is an effective catalyst for the synthesis of polyhydroquinoline derivatives, indicating the potential role of similar sulfates in catalysis and organic synthesis (Khaligh, 2014).

Antimicrobial and Cytotoxicity Studies

Sulfates play a role in the development of compounds with antimicrobial and cytotoxic properties. A study on a cucurbit[6]uril-like Cu6L4 cluster constructed from 3,5-bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine showed good antimicrobial activity and cytotoxicity, underscoring the potential biomedical applications of sulfates (Vasylevskyi et al., 2018).

Green Chemistry and Ionic Liquids

Sulfates, including those similar to (3S,4E)-3-Methyldec-4-en-1-yl sulfate, are used in the development of green chemistry solutions. For example, the efficient synthesis of ionic liquids containing methyl- and ethyl-sulfate anions indicates the role of sulfates in creating environmentally friendly solvents (Holbrey et al., 2002).

Bioactive Compounds from Marine Sources

Sulfated alkenes, including those structurally related to (3S,4E)-3-Methyldec-4-en-1-yl sulfate, are isolated from marine sources like sea cucumbers. These compounds exhibit antibacterial, antifungal, and cytotoxic activities, showcasing their significance in natural product chemistry and potential pharmaceutical applications (La et al., 2012).

Photocatalytic Fuel Cells

Sulfates are instrumental in developing novel photocatalytic fuel cells for wastewater treatment, where they are converted into sulfate radicals for degrading organic pollutants while generating electricity. This application underscores the role of sulfates in environmental technology and renewable energy (Tan et al., 2019).

properties

Product Name

(3S,4E)-3-methyldec-4-en-1-yl sulfate

Molecular Formula

C11H21O4S-

Molecular Weight

249.35 g/mol

IUPAC Name

[(E,3S)-3-methyldec-4-enyl] sulfate

InChI

InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-11(2)9-10-15-16(12,13)14/h7-8,11H,3-6,9-10H2,1-2H3,(H,12,13,14)/p-1/b8-7+/t11-/m1/s1

InChI Key

QNUMXENJPAUAPZ-WSKFYRRCSA-M

Isomeric SMILES

CCCCC/C=C/[C@@H](C)CCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCC=CC(C)CCOS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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